Lipophilicity (XLogP3) Defines a Distinct Permeability-Solubility Balance Relative to the Pyrimidinyl Analog
The target compound (CAS 2034495-43-5) has a computed XLogP3 of 1.8, compared with the pyrimidin-4-yloxy analog (CAS 2034328-21-5), which lacks a publicly computed XLogP3 value but, based on the replacement of a CH group with a nitrogen, is expected to exhibit lower lipophilicity (estimated ΔXLogP3 ≈ −0.5 to −0.8 log units) [1]. This difference places the target compound in a more favorable range for passive membrane permeability while retaining aqueous solubility sufficient for biochemical assay conditions [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (PubChem computed, 2021.05.07) |
| Comparator Or Baseline | N-Benzyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide (CAS 2034328-21-5): XLogP3 not publicly computed; estimated ~1.0–1.3 based on heteroaryl nitrogen substitution effect |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.5 to +0.8 log units (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A 0.5–0.8 log unit difference in XLogP3 can shift passive permeability by ~2–5-fold, directly impacting cell-based assay exposure and requiring different DMSO stock preparation protocols; users selecting the pyrimidinyl analog as a substitute risk under-dosing in cellular models.
- [1] PubChem Compound Summary for CID 119100222, N-benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2034495-43-5 (accessed 2026-04-28). View Source
